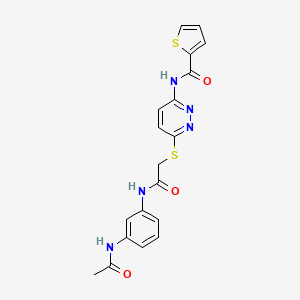![molecular formula C18H20F2N4OS B2641579 5-((3,4-Difluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869342-87-0](/img/structure/B2641579.png)
5-((3,4-Difluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a fluconazole analogue containing a 1,2,3-triazole fragment . Fluconazole analogues are designed and synthesized based on the active site of the cytochrome P450 14α-demethylase (CYP51) . They have shown higher activities against nearly all the fungi tested .
Synthesis Analysis
The synthesis of this compound is based on the active site of the cytochrome P450 14α-demethylase (CYP51) . The structures of these compounds were characterized by 1H NMR, 13C NMR, and LC–MS .Molecular Structure Analysis
Triazole compounds, like this one, contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are based on the active site of the cytochrome P450 14α-demethylase (CYP51) . This suggests that the compound might interact with this enzyme during its chemical reactions.Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Some novel 1,2,4-triazole derivatives have been synthesized, showing good or moderate antimicrobial activities against various microorganisms. These derivatives were created from the reaction of various ester ethoxycarbonylhydrazones with primary amines, including the synthesis of compounds through Mannich base derivatives obtained using morpholine or methyl piperazine as amine components. This indicates a potential application of 1,2,4-triazole derivatives in developing new antimicrobial agents (Bektaş et al., 2007).
Anticancer Agents with Unique Mechanism
A series of triazolopyrimidines have been described as anticancer agents. These compounds, by promoting tubulin polymerization in vitro without competitively binding with paclitaxel, inhibit the binding of vincas to tubulin. This mechanism is unique and presents these compounds as potential therapeutic agents capable of overcoming resistance attributed to several multidrug resistance transporter proteins. Selected compounds demonstrated the ability to inhibit tumor growth in several nude mouse xenograft models, highlighting their potential as effective anticancer drugs (Zhang et al., 2007).
Facile Synthesis and Characterization of Antimicrobial Agents
Research has reported a simple, efficient synthesis technique for novel series of 3-(5-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-3-yl)-N-aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine derivatives. These compounds exhibited promising antimicrobial activities when compared with the standard drug Chloramphenicol. This study signifies the role of [1,2,4]triazole derivatives in developing new antimicrobial agents and suggests the potential for further exploration in this area (Idrees et al., 2019).
Mecanismo De Acción
While the exact mechanism of action for this specific compound is not mentioned in the available resources, triazole compounds generally act through inhibiting lanosterol 14α-demethylase (CYP51) in the process of biosynthesis of ergosterol . This mechanism involves the heterocyclic nitrogen atom (N-4 of triazole) binding to the heme iron atom .
Direcciones Futuras
The future directions for this compound could involve further exploration of its antifungal activities, given its higher activities against nearly all the fungi tested . Additionally, the development of new, safe, and efficient antifungal azoles with potent antifungal activities is an emergent demand , suggesting potential future research directions for this compound.
Propiedades
IUPAC Name |
5-[(3,4-difluorophenyl)-(3-methylpiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N4OS/c1-10-4-3-7-23(9-10)15(12-5-6-13(19)14(20)8-12)16-17(25)24-18(26-16)21-11(2)22-24/h5-6,8,10,15,25H,3-4,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIDUHAKVSKNCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(C2=CC(=C(C=C2)F)F)C3=C(N4C(=NC(=N4)C)S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

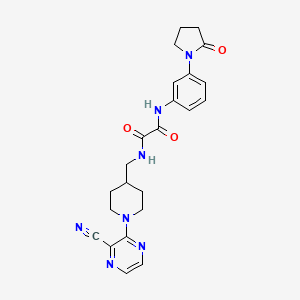
![Methyl 3-(4-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2641500.png)
![1-(Chloromethyl)-4-pentyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2641502.png)
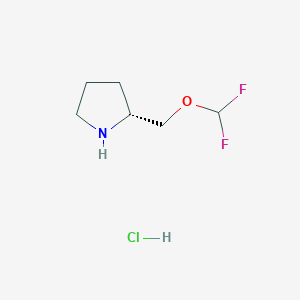
![N-(benzo[d]thiazol-2-yl)-6-methoxypyridazine-3-carboxamide](/img/structure/B2641505.png)
![N-(2,4-difluorophenyl)-2-(8-(4-ethoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2641507.png)
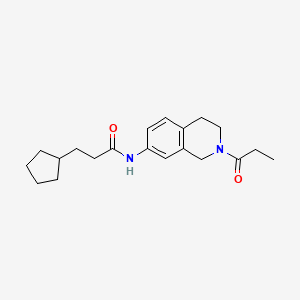

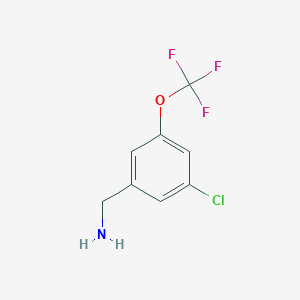
![6-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2641512.png)
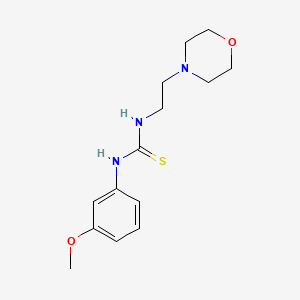
![N-cyclohexyl-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2641514.png)
![5,6-Dihydro-4-(4-methylphenyl)-4H-pyrido[3,2,1-jk]carbazole](/img/structure/B2641515.png)
